molecular formula C18H20N4O3S B2836810 Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852437-09-3

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No. B2836810
CAS RN: 852437-09-3
M. Wt: 372.44
InChI Key: IUCXTIHEKYNAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Triazole derivatives, including those containing the pyrrodiazole moiety, exhibit antibacterial properties. These compounds can bind to enzymes and receptors in bacterial cells, disrupting essential processes and inhibiting growth. Researchers have explored the potential of triazole-based drugs in combating multidrug-resistant pathogens .

Antifungal Potential

Triazole-containing compounds are widely used as antifungal agents. Notable examples include fluconazole and voriconazole. These drugs target fungal enzymes, disrupting cell membrane synthesis and leading to fungal cell death. Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate may also exhibit antifungal activity .

Antiviral Properties

Triazoles have shown promise as antiviral agents. They can interfere with viral replication, making them potential candidates for treating viral infections. While specific data on this compound’s antiviral activity are limited, its triazole structure suggests potential in this area .

Antioxidant Effects

Triazole derivatives possess antioxidant properties, which can help protect cells from oxidative damage. These compounds scavenge free radicals and reduce oxidative stress. Although more research is needed, Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate could contribute to antioxidant defense mechanisms .

Analgesic and Anti-Inflammatory Potential

Triazoles have been investigated for their analgesic (pain-relieving) and anti-inflammatory effects. By modulating pain pathways and reducing inflammation, these compounds may offer therapeutic benefits. While specific studies on this compound are scarce, its triazole scaffold suggests potential in pain management and inflammation control .

Antiepileptic Activity

Certain triazole derivatives exhibit antiepileptic properties. These compounds can interact with neuronal receptors, stabilizing cell membranes and preventing abnormal electrical activity. While further studies are needed, Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate might contribute to antiepileptic drug development .

properties

IUPAC Name

methyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-4-14(18(23)24-3)26-16-11-10-15-19-20-17(22(15)21-16)12-6-8-13(9-7-12)25-5-2/h6-11,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCXTIHEKYNAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

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